4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate
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Overview
Description
4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate is a complex organic compound that features a benzodioxole moiety, a thiophene ring, and a phenyl group linked through a propenoyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are reacted in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets. The benzodioxole and thiophene moieties can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
Uniqueness
What sets 4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known as chalcones, which are recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article provides a detailed overview of the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 4-[(2E)-3-(1,3-benzodioxol-5-yl)-2-propenoyl]phenyl thiophene-2-carboxylate
- Molecular Formula : C21H14O5S
- CAS Number : 306730-09-6
Antioxidant Activity
Chalcones have been extensively studied for their antioxidant properties. The antioxidant activity of this compound was evaluated using various assays, including the DPPH radical scavenging method. In vitro studies have shown that this compound exhibits significant radical scavenging activity, suggesting its potential use in preventing oxidative stress-related diseases.
Anticancer Activity
The anticancer potential of this compound has been investigated against various cancer cell lines. In particular, studies have shown that it induces apoptosis in human breast cancer cells (MCF-7) and exhibits cytotoxic effects against colon cancer cells (HT-29).
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
HT-29 | 15.0 | Cell cycle arrest at G2/M phase |
These results indicate that the compound may act as a potent anticancer agent by promoting programmed cell death and disrupting cell cycle progression.
Anti-inflammatory Activity
In addition to its antioxidant and anticancer properties, the compound has demonstrated anti-inflammatory effects in preclinical models. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
- Study on Antioxidant Properties : A study published in Molecules investigated the antioxidant capacity of various chalcone derivatives, including our compound. The findings highlighted its ability to reduce oxidative stress markers in cellular models, supporting its therapeutic potential in oxidative stress-related conditions .
- Anticancer Mechanisms : Another study focused on the apoptotic mechanisms induced by chalcone derivatives in cancer cells. The results indicated that the compound activates intrinsic apoptotic pathways involving mitochondrial membrane potential disruption and caspase activation .
Properties
IUPAC Name |
[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5S/c22-17(9-3-14-4-10-18-19(12-14)25-13-24-18)15-5-7-16(8-6-15)26-21(23)20-2-1-11-27-20/h1-12H,13H2/b9-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQVABSZDNCZPN-YCRREMRBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.